![molecular formula C16H14ClN3O2S B2720647 N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-99-7](/img/structure/B2720647.png)
N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thiophene, a five-membered ring containing four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give this compound a range of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings, along with the various substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrimidine and thiophene rings, as well as the other functional groups present. For instance, the pyrimidine ring might undergo reactions at the carbonyl group or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
- Findings : Compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Results : Compounds d6 and d7 demonstrated notable activity against breast cancer cells, making them potential candidates for further investigation .
- Significance : Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting their potential as lead compounds for rational drug design .
- Bioactivity : Chalcones have been studied for their inhibitory effects on chemical mediators released from mast cells, macrophages, neutrophils, and microglial cells .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Chalcone Derivatives
Quinoxaline Synthesis
Multidisciplinary Approaches
Mechanism of Action
properties
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-13(15(21)19-11-6-3-2-5-10(11)17)14(20-16(22)18-9)12-7-4-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZMBTRYZLUYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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